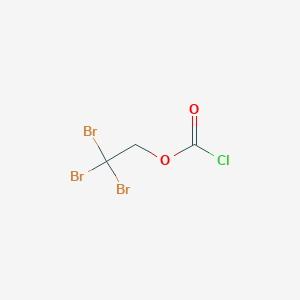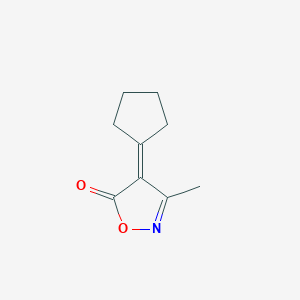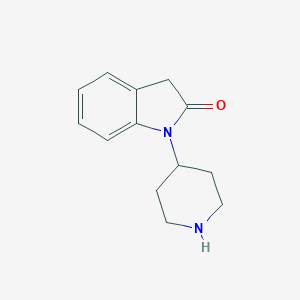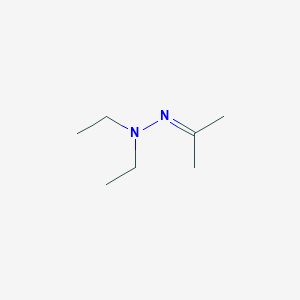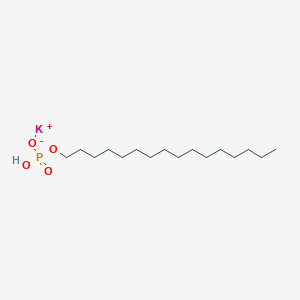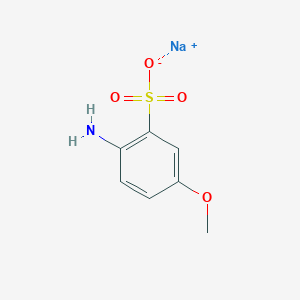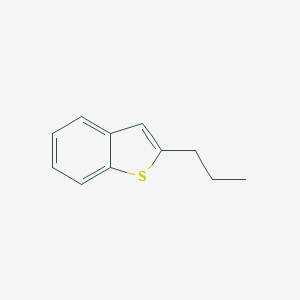
2-Propyl-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propyl-1-benzothiophene is an organic compound with the molecular formula C11H12S. It is a derivative of benzothiophene, which is a sulfur-containing heterocyclic compound. Benzothiophenes are known for their presence in petroleum-related deposits and their use as starting materials in the synthesis of larger, bioactive structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing benzo[b]thiophene derivatives involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, leading to the final product via an S-migration process . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides, catalyzed by CuBr/1,10-Phen in an Ullmann cross-coupling reaction .
Industrial Production Methods
Industrial production methods for benzo[b]thiophene derivatives often involve metal-catalyzed reactions and the use of elaborate starting materials under harsh reaction conditions. The development of green and efficient methods for synthesizing these compounds is an ongoing area of research .
Análisis De Reacciones Químicas
Types of Reactions
2-Propyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: Oxidation of benzo[b]thiophene derivatives can lead to the formation of thiophene 1-oxides.
Reduction: Reduction reactions can modify the sulfur atom or other substituents on the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2) and trifluoroacetic acid (CF3CO2H) for oxidation reactions.
Reducing agents: Various reducing agents depending on the specific reaction requirements.
Catalysts: Metal catalysts like CuBr and 1,10-Phen for Ullmann cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce thiophene 1-oxides, while substitution reactions can yield a variety of functionalized benzothiophene derivatives .
Aplicaciones Científicas De Investigación
2-Propyl-1-benzothiophene has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of benzo[b]thiophene, 2-propyl- involves various molecular targets and pathways. For instance, the formation of a quaternary spirocyclization intermediate through selective ipso-addition leads to the final product via an S-migration process .
Comparación Con Compuestos Similares
2-Propyl-1-benzothiophene can be compared with other similar compounds, such as:
Benzo[c]thiophene: Another isomer of benzothiophene with different structural and chemical properties.
Thiophene derivatives:
This compound stands out due to its specific synthetic routes, reaction conditions, and diverse applications in various fields of research and industry.
Propiedades
Número CAS |
16587-32-9 |
|---|---|
Fórmula molecular |
C11H12S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
2-propyl-1-benzothiophene |
InChI |
InChI=1S/C11H12S/c1-2-5-10-8-9-6-3-4-7-11(9)12-10/h3-4,6-8H,2,5H2,1H3 |
Clave InChI |
IBJARYHUXSJWRZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=CC=CC=C2S1 |
SMILES canónico |
CCCC1=CC2=CC=CC=C2S1 |
Sinónimos |
2-PROPYLBENZO[B]THIOPHENE |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


